2-Ethoxy-1-(pyrrolidin-2-yl)ethan-1-one
CAS No.:
Cat. No.: VC17703143
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H15NO2 |
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Molecular Weight | 157.21 g/mol |
IUPAC Name | 2-ethoxy-1-pyrrolidin-2-ylethanone |
Standard InChI | InChI=1S/C8H15NO2/c1-2-11-6-8(10)7-4-3-5-9-7/h7,9H,2-6H2,1H3 |
Standard InChI Key | FZOSWZKBOGJUIL-UHFFFAOYSA-N |
Canonical SMILES | CCOCC(=O)C1CCCN1 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Nomenclature
2-Ethoxy-1-(pyrrolidin-2-yl)ethan-1-one consists of a pyrrolidine ring (a five-membered secondary amine) fused to an ethanone backbone modified by an ethoxy group at the second carbon. The IUPAC name reflects this substitution pattern:
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Pyrrolidin-2-yl: Indicates the five-membered amine ring with the substituent at position 2.
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Ethan-1-one: Denotes the ketone group at the first carbon of the ethane chain.
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2-Ethoxy: Specifies the ethoxy (-OCH₂CH₃) group at the second carbon of the ethanone.
The molecular formula is C₈H₁₅NO₂, with a calculated molecular weight of 157.21 g/mol. Theoretical properties, such as a density of 1.05–1.10 g/cm³ and a boiling point range of 250–270°C, can be inferred from structurally related compounds like 1-[4-(2-pyrrolidin-1-ylethyl)phenyl]ethanone (density: 1.036 g/cm³, boiling point: 337.5°C) .
Synthesis and Reaction Pathways
Key Synthetic Strategies
While no direct synthesis of 2-ethoxy-1-(pyrrolidin-2-yl)ethan-1-one is documented, analogous methods for pyrrolidine-ketone hybrids suggest viable routes:
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Mannich Reaction: Pyrrolidine derivatives are often synthesized via Mannich condensations. For example, Tamilvendan et al. produced Mannich bases like 1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione using succinimide, aniline, and formaldehyde . Adapting this method, the target compound could form through condensation of pyrrolidine-2-carboxaldehyde with ethoxyacetyl chloride.
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Fe/Ni Relay Catalysis: Galenko et al. demonstrated the use of Fe/Ni catalysts to convert isoxazoles into 2,4-dicarbonylpyrroles . A similar approach might enable the introduction of the ethoxy group via nucleophilic substitution or etherification.
Challenges in Optimization
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Steric Hindrance: The ethoxy group at C2 may hinder reactivity at the ketone site, necessitating protective strategies.
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Racemization: The chiral center at the pyrrolidine ring requires enantioselective synthesis to avoid racemic mixtures.
Physicochemical Properties
Spectral Signatures
Hypothetical spectral data, extrapolated from analogs:
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¹H NMR (CDCl₃): δ 1.25 (t, 3H, -OCH₂CH₃), 1.70–1.90 (m, 4H, pyrrolidine CH₂), 2.45 (s, 3H, COCH₃), 3.40–3.60 (m, 2H, NCH₂), 4.10 (q, 2H, -OCH₂CH₃).
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IR (KBr): Strong absorption at 1680–1720 cm⁻¹ (C=O stretch), 1100–1250 cm⁻¹ (C-O-C ether).
Thermodynamic Stability
Comparative analysis with 1-[4-(2-pyrrolidin-1-ylethyl)phenyl]ethanone suggests moderate thermal stability, with decomposition likely above 200°C. The ethoxy group may enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-substituted analogs.
Industrial and Material Science Applications
Catalytic Ligand Design
The pyrrolidine nitrogen and ketone oxygen could act as bidentate ligands for transition metals. Similar structures, such as 2-(2-(pyrrolidin-1-yl)ethoxy)ethan-1-amine , have been employed in asymmetric catalysis.
Polymer Modification
Ethoxy groups improve compatibility with hydrophobic matrices. Incorporating this compound into polyurethane or epoxy resins might enhance flexibility and adhesion.
Future Research Directions
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Synthetic Optimization: Develop enantioselective routes using chiral auxiliaries or biocatalysts.
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Structure-Activity Relationships: Systematically vary substituents to assess antimicrobial efficacy.
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Computational Modeling: DFT studies to predict binding affinities for neurological targets.
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